molecular formula C8H19NS B15399509 3-[Ethyl(propyl)amino]propane-1-thiol CAS No. 3592-75-4

3-[Ethyl(propyl)amino]propane-1-thiol

Cat. No.: B15399509
CAS No.: 3592-75-4
M. Wt: 161.31 g/mol
InChI Key: IVHTXDLVDSUVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(propyl)amino]propane-1-thiol is a sulfur-containing organic compound characterized by a propane backbone with a thiol (-SH) group at the first carbon and a secondary amine group at the third carbon, substituted with ethyl (C₂H₅) and propyl (C₃H₇) chains. Its molecular formula is C₈H₁₉NS, with a molecular weight of 161.3 g/mol. This compound is likely utilized in pharmaceutical synthesis or coordination chemistry due to its dual functional groups .

Properties

CAS No.

3592-75-4

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

3-[ethyl(propyl)amino]propane-1-thiol

InChI

InChI=1S/C8H19NS/c1-3-6-9(4-2)7-5-8-10/h10H,3-8H2,1-2H3

InChI Key

IVHTXDLVDSUVLT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCCS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 3-[Ethyl(propyl)amino]propane-1-thiol and structurally related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₁₉NS Thiol (-SH), secondary amine 161.3 High reactivity (thiol), metal chelation
3-{[1-(Thiophen-2-yl)propyl]amino}propan-1-ol () C₁₀H₁₇NOS Hydroxyl (-OH), thiophene ring 199.3 Aromatic interactions, drug intermediates
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () C₈H₁₃NOS Hydroxyl (-OH), methylamino 183.3 Hydrogen bonding, pharmaceutical impurities
Perfluorinated compounds () Varies (e.g., C₁₇H₁₄F₁₇NO₃S) Fluorinated chains, sulfonyl >500 Chemical inertness, surfactants/coatings

Reactivity and Stability

  • Thiol vs. Hydroxyl Groups : The thiol group in the target compound is more acidic (pKa ~10) compared to hydroxyl groups (pKa ~15–18), enhancing its nucleophilicity and susceptibility to oxidation (e.g., forming disulfides). In contrast, hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen bonding, improving water solubility but limiting redox activity .
  • Aromatic vs. The target compound’s ethyl/propyl chains increase lipophilicity (higher log P), favoring membrane permeability .

Research Findings and Challenges

  • Stability Issues : Thiol oxidation necessitates inert storage conditions for the target compound, whereas hydroxylated analogs are more stable but less reactive .
  • Impurity Profiles : USP guidelines () highlight stringent controls for amine-related impurities (e.g., dealkylated byproducts), which may also apply to the target compound .
  • Toxicity : Perfluorinated compounds () pose environmental persistence concerns, whereas the target compound’s biodegradability remains unexplored .

Preparation Methods

Reactivity of Thiol and Amino Groups

The thiol group’s high nucleophilicity demands inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent oxidation to disulfides. Meanwhile, the tertiary amine’s steric hindrance complicates direct alkylation, favoring instead reductive amination or Michael addition pathways.

Synthetic Routes and Methodologies

Reported methods for analogous compounds suggest three primary strategies for synthesizing this compound:

Nucleophilic Substitution of Propanediol Derivatives

This approach adapts methodologies from 2-amino-1,3-propanediol syntheses, where hydroxyl groups are converted to leaving groups (e.g., tosylate or bromide) for subsequent substitution.

Procedure :

  • Tosylation of 3-Amino-1,2-propanediol : React 3-amino-1,2-propanediol with p-toluenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to yield 3-amino-1-tosyl-2-propanol.
  • Thiol Introduction : Substitute the tosyl group with thiourea under reflux, followed by acidic hydrolysis to generate the thiol.
  • Reductive Amination : React the intermediate with ethyl and propyl aldehydes under hydrogenation (H₂, 50–60 psi) using palladium on carbon (Pd/C) to install the tertiary amine.

Challenges : Competing elimination reactions during substitution and incomplete amination require meticulous temperature control (40–60°C) and excess amine reagents.

Catalytic Amination of Thiol Precursors

Building on CN104610074A’s two-step hydrolysis and amination, this route prioritizes amine installation before thiolation:

Procedure :

  • Epoxide Formation : Treat epichlorohydrin with ethyl-propyl amine in aqueous methanesulfonic acid (0.6–0.8%) at 58–62°C to form 3-[ethyl(propyl)amino]propane-1,2-epoxide.
  • Epoxide Ring-Opening : React the epoxide with sodium hydrosulfide (NaSH) in toluene at 80–85°C, catalyzed by sulfuric acid (0.6–1%), to yield the thiol.

Optimization :

  • Catalyst System : A dual catalyst (methanesulfonic acid and dilute sulfuric acid) enhances epoxide stability and regioselectivity, achieving ~75% yield.
  • Purification : Vacuum distillation (-0.096 to -0.1 MPa) isolates the product at 92–96°C.

One-Pot Thiol-Amine Coupling

A novel, though less validated, method involves simultaneous introduction of thiol and amine groups via Michael addition:

Procedure :

  • Base-Catalyzed Addition : React acrylonitrile with ethyl-propyl amine in ethanol, followed by sodium hydrosulfide (NaSH), at 50°C for 6 hours.
  • Reduction : Hydrogenate the nitrile intermediate (Raney nickel, H₂, 100°C) to the primary amine, then reduce further to the thiol.

Yield Limitations : Competing polymerization of acrylonitrile caps yields at ~50%, necessitating excess reagents.

Catalytic Systems and Reaction Optimization

Acid Catalysts in Hydrolysis and Amination

As demonstrated in CN104610074A, methanesulfonic acid (0.6–0.8%) and dilute sulfuric acid (0.6–1%) synergize to stabilize intermediates and suppress side reactions during epoxide formation.

Key Parameters :

Parameter Range Effect on Yield
Methanesulfonic Acid 0.6–0.8% Maximizes epoxide selectivity
Reaction Temperature 58–62°C (Step 1) Minimizes decomposition
Sulfuric Acid 0.6–1% Accelerates ring-opening

Reductive Amination Catalysts

Palladium on carbon (5–10% Pd) under moderate hydrogen pressure (50–60 psi) effectively reduces imine intermediates while preserving the thiol group. Alternatives like platinum oxide (PtO₂) risk over-reduction to disulfides.

Purification and Characterization

Vacuum Distillation

Post-reaction mixtures are distilled under high vacuum (-0.096 to -0.1 MPa) to isolate this compound, boiling at 92–96°C. Co-distilled water is removed via molecular sieves.

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:4) resolves thiol-amine adducts, though thiol oxidation necessitates eluent degassing.

Q & A

Q. What novel separation technologies enhance the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based nanofiltration (MWCO = 300 Da) separates the target compound from higher-MW byproducts. Simulated Moving Bed (SMB) chromatography improves throughput for large-scale research batches. Solvent-resistant membranes (e.g., polyimide) prevent swelling in thiol-containing environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.